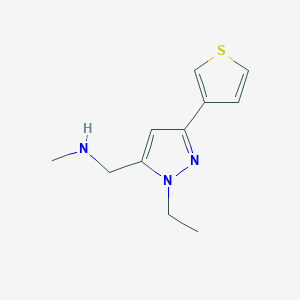

1-(1-エチル-3-(チオフェン-3-イル)-1H-ピラゾール-5-イル)-N-メチルメタンアミン

説明

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Chemical Reactions Analysis

Thienothiophenes (TTs) fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .

Physical and Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

科学的研究の応用

医薬品用途

チエノチオフェンは多くの薬理学的特性を持つことが分かっています . 抗ウイルス性、抗腫瘍性、抗緑内障性、抗菌性などの特性により、さまざまな薬物の開発に使用されてきました .

光電子特性

チエノチオフェンは、分子構造に組み込まれると、有機π共役材料の基本的な特性を大幅に変更または改善することができます . 光収穫、半導体、エレクトロルミネッセンス特性により、光電子デバイスの開発に使用されてきました .

半導体での使用

チエノチオフェンは、半導体の開発に使用されてきました . 平面系と電子豊富な構造により、この用途に適しています .

太陽電池での使用

チエノチオフェンは、太陽電池の開発に使用されてきました . 光を吸収して電気に変換する能力により、これらのデバイスの貴重なコンポーネントとなっています .

有機電界効果トランジスタでの使用

チエノチオフェンは、有機電界効果トランジスタの開発に使用されてきました . 平面系と電子豊富な構造は、この用途における有効性に貢献しています .

エレクトロルミネッセンスでの使用

チエノチオフェンは、エレクトロルミネッセンスの開発に使用されてきました . これは、電流または電界が印加されると光を放出するデバイスです .

腐食防止剤での使用

チオフェン誘導体は、工業化学で腐食防止剤として使用されています . 金属の表面に保護層を形成し、腐食を防ぎます .

有機発光ダイオード(OLED)での使用

チオフェンを介した分子は、有機発光ダイオード(OLED)の製造において重要な役割を果たしています . OLEDは、テレビ画面、コンピュータモニタ、スマートフォンなどの携帯機器などのデバイスのデジタルディスプレイの作成に使用されます .

作用機序

Thiophene derivatives

are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Pyrazole derivatives

are also known to be biologically active . They have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, antiviral, anticancer, and antidiabetic effects .

生化学分析

Biochemical Properties

1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiophene ring in the compound is known to exhibit interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . The pyrazole ring can interact with proteins involved in inflammatory pathways, potentially inhibiting enzymes like cyclooxygenase . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and inflammation.

Cellular Effects

1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as NF-κB and MAPK, which are crucial for inflammatory responses . Additionally, it has been shown to alter the expression of genes involved in antioxidant defense mechanisms, thereby impacting cellular metabolism and reducing oxidative damage .

Molecular Mechanism

At the molecular level, 1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine exerts its effects through specific binding interactions with biomolecules. The thiophene ring can form π-π interactions with aromatic amino acids in enzyme active sites, leading to enzyme inhibition or activation. The pyrazole ring can chelate metal ions, which are essential cofactors for many enzymes, thereby modulating their activity . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.

特性

IUPAC Name |

1-(2-ethyl-5-thiophen-3-ylpyrazol-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c1-3-14-10(7-12-2)6-11(13-14)9-4-5-15-8-9/h4-6,8,12H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTSIPZPPGVKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CSC=C2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

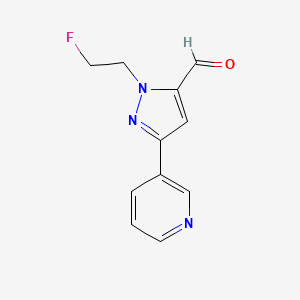

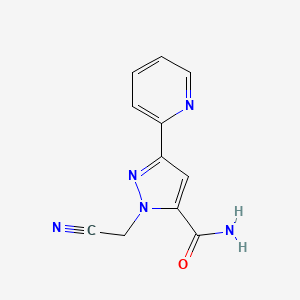

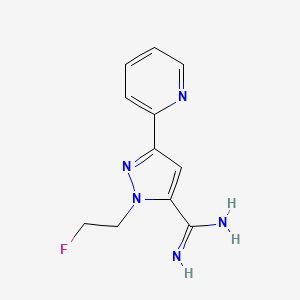

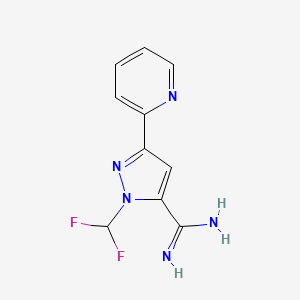

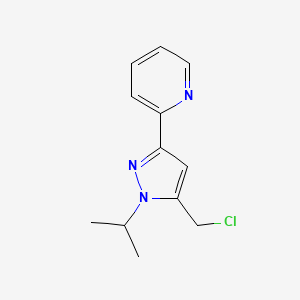

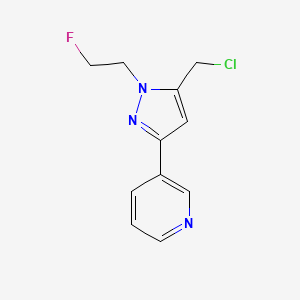

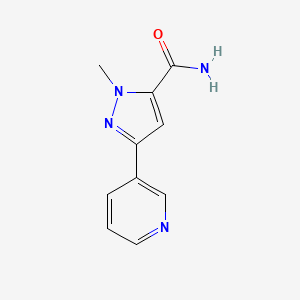

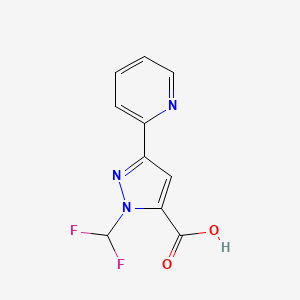

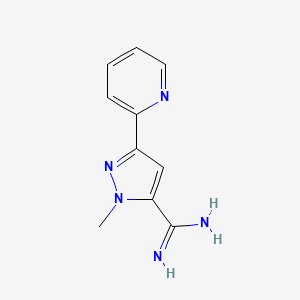

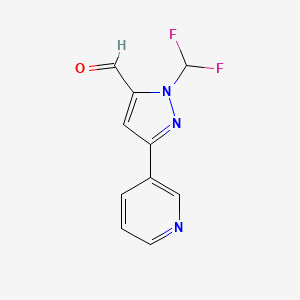

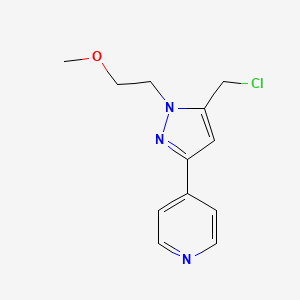

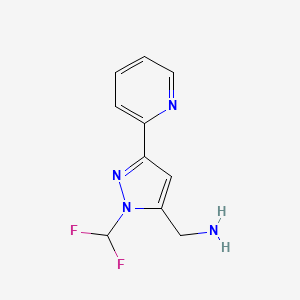

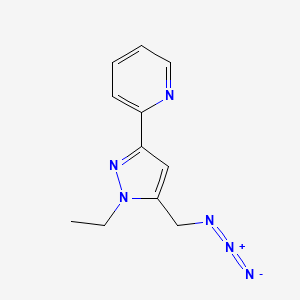

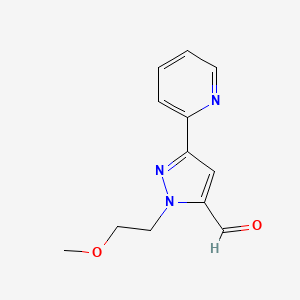

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。